N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines a thiophene ring with a sulfonamide group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of Thiophene Sulfonyl Chloride: Thiophene is reacted with chlorosulfonic acid to form thiophene sulfonyl chloride.
Amidation Reaction: The thiophene sulfonyl chloride is then reacted with 2-methoxypyrimidine-5-amine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include phenols and amines under mild basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenols can yield phenyl-substituted thiophene sulfonamides .
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methoxypyrimidine moiety and has different biological activities.
N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring and methoxypyrimidine moiety, which imparts distinct electronic and steric properties, enhancing its potential in various applications .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-15-9-10-5-7(6-11-9)12-17(13,14)8-3-2-4-16-8/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYSEHVKSKCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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